Cas no 1092475-31-4 (4-(2-Fluorophenyl)-1,2,3-thiadiazole)
4-(2-Fluorophenyl)-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-fluorophenyl)-1,2,3-thiadiazole
- 4-(2-fluorophenyl)thiadiazole
- 4-(2-Fluorophenyl)-1,2,3-thiadiazole
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- Inchi: 1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
- InChI Key: MTWPCVCOKUKQEM-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC=CC=2F)N=N1
Computed Properties
- Exact Mass: 180.01574750g/mol
- Monoisotopic Mass: 180.01574750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54
4-(2-Fluorophenyl)-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5580-2293-2μmol |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-5μmol |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-10μmol |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-20μmol |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-1mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-2mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-3mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-4mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-5mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5580-2293-10mg |
4-(2-fluorophenyl)-1,2,3-thiadiazole |
1092475-31-4 | 10mg |
$118.5 | 2023-09-09 |
4-(2-Fluorophenyl)-1,2,3-thiadiazole Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 4-(2-Fluorophenyl)-1,2,3-thiadiazole
4-(2-Fluorophenyl)-1,2,3-thiadiazole: A Comprehensive Overview
The compound 4-(2-Fluorophenyl)-1,2,3-thiadiazole, identified by the CAS number 1092475-31-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a thiadiazole ring with a fluorophenyl substituent. The thiadiazole ring, a five-membered ring containing sulfur and two nitrogen atoms, is known for its stability and versatile reactivity. The 2-fluorophenyl group introduces additional electronic and steric effects, making this compound a valuable building block in various chemical reactions.
Recent studies have highlighted the potential of 4-(2-Fluorophenyl)-1,2,3-thiadiazole in the development of advanced materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and tunable pore sizes, making them ideal for applications in gas storage and catalysis. The incorporation of the fluorophenyl group enhances the electronic communication within these frameworks, leading to improved performance in catalytic cycles.
In addition to its role in materials science, 4-(2-Fluorophenyl)-1,2,3-thiadiazole has also been investigated for its potential in drug discovery. The thiadiazole ring is a common structural motif in pharmaceuticals due to its ability to interact with various biological targets. Recent research has focused on the compound's ability to modulate enzyme activity and its potential as an anti-inflammatory agent. Preclinical studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for developing novel therapeutic agents.
The synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole typically involves a multi-step process that begins with the preparation of the thiadiazole core. One common approach involves the reaction of thioamide derivatives with appropriate aldehydes or ketones under acidic conditions. The introduction of the 2-fluorophenyl group is achieved through nucleophilic substitution or coupling reactions. Researchers have also explored alternative synthetic routes to optimize yield and purity, particularly for large-scale production.
From an environmental standpoint, 4-(2-Fluorophenyl)-1,2,3-thiadiazole has been studied for its biodegradability and eco-friendly properties. Recent findings indicate that under specific conditions, this compound can undergo microbial degradation without releasing harmful byproducts. This makes it a more sustainable option compared to traditional organic compounds used in industrial applications.
In conclusion, 4-(2-Fluorophenyl)-1,2,3-thiadiazole (CAS No: 1092475-31-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a key component in advanced materials and pharmaceuticals while maintaining eco-friendly properties. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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